molecular formula C12H17ClF3N3OS B2360609 N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride CAS No. 2418734-84-4

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride

Cat. No.: B2360609
CAS No.: 2418734-84-4
M. Wt: 343.79
InChI Key: KHMWBZWUGSIWEN-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride is a synthetic organic compound that features a thiazole ring, a trifluoromethyl group, and an amino-cyclopentyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Amino-Cyclopentyl Moiety: This could be done through nucleophilic substitution reactions where the amino group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions could target the trifluoromethyl group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride could have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group could enhance binding affinity and metabolic stability, while the thiazole ring might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
  • N-(2-Amino-1-cyclohexylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride might be unique due to the specific combination of its functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3OS.ClH/c13-12(14,15)11-18-9(6-20-11)10(19)17-8(5-16)7-3-1-2-4-7;/h6-8H,1-5,16H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMWBZWUGSIWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=CSC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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